Product packaging for 3-Amino-2,6-dichloroisonicotinic acid(Cat. No.:CAS No. 58484-01-8)

3-Amino-2,6-dichloroisonicotinic acid

Cat. No.: B590733
CAS No.: 58484-01-8
M. Wt: 207.01
InChI Key: VKPLOTZPQFRWQP-UHFFFAOYSA-N
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Description

3-Amino-2,6-dichloroisonicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2N2O2 B590733 3-Amino-2,6-dichloroisonicotinic acid CAS No. 58484-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,6-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPLOTZPQFRWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731611
Record name 3-Amino-2,6-dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58484-01-8
Record name 3-Amino-2,6-dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Amino 2,6 Dichloroisonicotinic Acid

Precursor Synthesis Strategies

The synthesis of 3-Amino-2,6-dichloroisonicotinic acid is a multi-step process that begins with the formation of a key precursor, 2,6-dichloroisonicotinic acid, followed by the strategic introduction of an amino group onto the pyridine (B92270) ring.

Synthesis of 2,6-Dichloroisonicotinic Acid Precursors

The primary and most common precursor for the target molecule is 2,6-dichloroisonicotinic acid. A prevalent synthetic route to this compound starts from citrazinic acid (2,6-dihydroxyisonicotinic acid). google.comnih.gov The conversion is achieved through a chlorination reaction that replaces the hydroxyl groups with chlorine atoms.

This transformation is typically carried out using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or triphosgene (B27547), often in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. organic-chemistry.orgrsc.org The reaction with phosphorus oxychloride, for instance, involves heating citrazinic acid with an excess of the reagent. organic-chemistry.org A similar method employs triphosgene in the presence of tetramethylammonium (B1211777) chloride at elevated temperatures. rsc.org These methods provide high yields of the desired 2,6-dichloroisonicotinic acid. organic-chemistry.orgrsc.org

Interactive Table: Synthesis of 2,6-Dichloroisonicotinic Acid
Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
Citrazinic acidPOCl₃, (C₂H₅)₄NCl130-1452089 organic-chemistry.org
Citrazinic acidTriphosgene, (CH₃)₄NCl1301290.6 rsc.org

Amination Strategies for Isonicotinic Acid Derivatives

The introduction of an amino group at the C-3 position of the 2,6-dichloroisonicotinic acid ring is most plausibly achieved through a nitration-reduction sequence, a classic strategy in aromatic chemistry. masterorganicchemistry.com Direct amination at the C-3 position via nucleophilic aromatic substitution is generally not favored on this ring system.

The proposed pathway involves two main steps:

Nitration : The precursor, 2,6-dichloroisonicotinic acid, is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the pyridine ring, likely at the C-3 position, to form 2,6-dichloro-3-nitroisonicotinic acid. The conditions must be carefully controlled to achieve the desired regioselectivity. Research on the nitration of similar substrates, such as 4-amino-2,6-dichloropyridine, shows that nitration occurs at the 3-position. researchgate.net

Reduction : The resulting nitro-substituted intermediate is then reduced to the corresponding amino group. This reduction is commonly performed using metal catalysts, such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C). prepchem.compublish.csiro.au This step converts the nitro group into the primary amine, yielding the final product, this compound.

Derivatization and Functionalization Reactions

This compound possesses three reactive sites: the amino group, the halogen substituents, and the carboxylic acid. These sites allow for a variety of chemical transformations.

Oxidation Reactions of this compound

The pyridine nitrogen atom in this compound can undergo oxidation to form the corresponding N-oxide. This transformation is a common reaction for pyridine derivatives and can be accomplished using various oxidizing agents. thieme-connect.de Typical reagents include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), or specialized systems such as methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org The oxidation of halopyridines to their N-oxides has been well-documented, for example, using hydrogen peroxide and acetic acid in the presence of a catalyst like maleic anhydride. google.comorganic-chemistry.org The resulting N-oxide introduces a dipolar N-O bond, which can significantly alter the electronic properties and reactivity of the pyridine ring. thieme-connect.de

Reduction Reactions of this compound

The functional groups of this compound can be selectively reduced under different conditions.

Reduction of Chloro and Ring Moieties : Catalytic hydrogenation of the closely related 2,6-dichloroisonicotinic acid has been shown to proceed via two different pathways depending on the reaction conditions. Reduction with a nickel catalyst in an alkaline medium leads to reductive dehalogenation, yielding pyridine-4-carboxylic acid. In contrast, using a platinum catalyst (Adams' catalyst) in glacial acetic acid results in both dehalogenation and reduction of the pyridine ring to form piperidine-4-carboxylic acid. A similar reactivity can be expected for the 3-amino derivative.

Reduction of the Carboxylic Acid : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reduction of N-Oxide : If the molecule is first oxidized to the pyridine N-oxide, the N-O bond can be subsequently reduced to regenerate the parent pyridine. This deoxygenation can be achieved with various reagents, including phosphorus trichloride (B1173362) (PCl₃), iron powder, or tetrahydroxydiboron. rsc.orgthieme-connect.comgoogle.com

Substitution Reactions of Halogen and Amino Groups

The chlorine and amino groups on the pyridine ring are key sites for further functionalization.

Substitution of Halogen Groups : The chlorine atoms at the C-2 and C-6 positions are activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the ring nitrogen. nih.govmdpi.com They can be displaced by various nucleophiles, such as alkoxides, thiolates, or amines. The presence of the electron-donating amino group at C-3 and the electron-withdrawing carboxylic acid at C-4 will modulate the reactivity of these positions. In some cases, palladium-catalyzed amination can be used to substitute the second chlorine atom after a first nucleophilic substitution has occurred on a related dichlorinated heterocycle. nih.gov

Reactions of the Amino Group : The primary amino group can undergo standard transformations. For instance, it can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of groups (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions. This approach is a common method for functionalizing aminopyridines. orgsyn.org

Amide Coupling Reactions Involving this compound

The formation of an amide bond by coupling the carboxylic acid group of this compound with various amines is a fundamental transformation. This reaction is crucial for building more complex molecules, particularly in medicinal chemistry. However, the presence of two electron-withdrawing chlorine atoms on the pyridine ring makes the amine group of the core structure electron-deficient, which can render subsequent coupling reactions sluggish. nih.gov

To overcome this, specific coupling reagents and conditions are employed to activate the carboxylic acid for nucleophilic attack by an amine. Common protocols involve the use of carbodiimide (B86325) reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.govresearchgate.net The use of EDC with a catalytic amount of HOBt, for instance, has been shown to be effective for coupling electron-deficient amines and carboxylic acids. nih.gov

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond and releasing a urea (B33335) byproduct. The addition of HOBt can improve efficiency by forming an active ester intermediate, which is less prone to side reactions and racemization. nih.gov

A typical reaction protocol for the amidation of a functionalized carboxylic acid with an amine using EDC and HOBt is presented below.

Table 1: Representative Amide Coupling Protocol

Component Role Typical Stoichiometry
This compound Carboxylic Acid Substrate 1.0 eq
Amine Nucleophile 1.0 - 1.2 eq
EDC (or DCC) Coupling Reagent 1.0 - 1.5 eq
HOBt Additive/Catalyst 0.1 - 1.0 eq
Base (e.g., DIPEA, Et3N) Acid Scavenger 2.0 - 5.0 eq
Solvent (e.g., DMF, CH3CN, DCM) Reaction Medium -

Note: This table represents a generalized protocol. Specific conditions may vary based on the reactivity of the amine.

Alternative reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA) are also highly effective, particularly for challenging couplings. growingscience.comresearchgate.net Another approach involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or phosphorus oxychloride, followed by reaction with the amine, often in the presence of a base like pyridine. growingscience.comresearchgate.net

Formation of Tetrazole Derivatives from this compound Derivatives

Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. Derivatives of this compound can be converted into tetrazole-containing structures through multi-step synthetic sequences. A common strategy involves the transformation of a primary aromatic amine into a tetrazole ring.

One established method proceeds through an imine intermediate. medipol.edu.tr In this pathway, a derivative of this compound, where the carboxylic acid is typically protected as an ester, would first react with an aromatic aldehyde in the presence of a catalyst like glacial acetic acid to form a Schiff base (imine). This imine is then subjected to a cycloaddition reaction with sodium azide (B81097) (NaN₃) in a suitable solvent such as tetrahydrofuran (B95107) (THF) to yield the tetrazole ring. medipol.edu.trjournalajocs.com

Table 2: General Synthesis of Tetrazole Derivatives from Aromatic Amines

Step Reactants Reagents/Conditions Product
1. Imine Formation Aromatic Amine, Aldehyde Absolute Ethanol, Glacial Acetic Acid (cat.), Reflux Imine (Schiff Base)
2. Cycloaddition Imine, Sodium Azide Tetrahydrofuran (THF), H₂O, Reflux Tetrazole Derivative

Source: Adapted from methodologies described in scientific literature. medipol.edu.tr

This transformation is a powerful tool for introducing a five-membered, nitrogen-rich heterocyclic ring into the molecular scaffold. The resulting tetrazole derivatives have been investigated for a range of biological activities. nih.govnih.gov The reaction with sodium azide is a key step in forming the core tetrazole structure. researchgate.net

Methodological Advancements in this compound Synthesis

The synthesis of the core molecule, this compound, is a multi-step process that relies on the functionalization of a pre-existing pyridine ring. While a direct, one-pot synthesis is not commonly reported, methodological advancements in organic synthesis provide a plausible and efficient pathway starting from commercially available precursors.

A likely synthetic route begins with 2,6-dichloroisonicotinic acid. nih.gov This precursor can be synthesized from citrazinic acid by heating with phosphorus oxychloride in the presence of a phase-transfer catalyst like tetraethylammonium (B1195904) chloride, a method that produces the dichlorinated acid in high yield. chemicalbook.com

The key challenge is the regioselective introduction of the amino group at the C-3 position. A standard and effective method to achieve this is through a nitration-reduction sequence.

Nitration: The 2,6-dichloroisonicotinic acid ring is subjected to electrophilic nitration using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents guide the nitro group to the C-3 position.

Reduction: The resulting 3-nitro-2,6-dichloroisonicotinic acid is then reduced to the target 3-amino compound. This reduction can be accomplished using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or, more commonly, with reducing metals in an acidic medium, such as iron powder in acetic acid. prepchem.com The use of iron is a classic and robust method for the reduction of aromatic nitro groups. prepchem.com

This sequence represents a logical and established approach to constructing the this compound molecule, leveraging well-understood reactions for aromatic functionalization.

Mechanistic Investigations of Biological Activity of 3 Amino 2,6 Dichloroisonicotinic Acid

Elicitation of Systemic Acquired Resistance (SAR) in Plants

3-Amino-2,6-dichloroisonicotinic acid is a synthetic chemical compound that has been instrumental in the study of plant defense mechanisms. It is recognized as a potent inducer of Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum, and long-lasting immunity in plants against a variety of pathogens, including viruses, bacteria, and fungi. SAR is typically triggered by a localized primary infection that leads to the development of resistance in distal, uninfected parts of the plant. This compound effectively mimics this pathogen-induced response, activating the plant's innate defense signaling pathways without the need for an initial pathogen attack.

Activation of Plant Immune System Pathways

The biological activity of this compound is centered on its ability to activate the plant's immune system. It functions as a functional analogue of the key plant defense hormone, salicylic (B10762653) acid (SA). This means that it can elicit a defense response similar to that of SA, even in plants that are unable to produce or accumulate SA themselves. This property has made it a valuable tool for dissecting the SA signaling cascade and understanding the downstream components of plant immunity.

The compound's primary mode of action is through the modulation of the salicylic acid signaling cascade, a central pathway in plant defense against biotrophic and hemi-biotrophic pathogens.

Research has demonstrated that this compound interacts directly with the SA-dependent signaling pathway. It is considered to act downstream of SA itself. This is evidenced by its ability to induce SAR and the expression of defense-related genes in transgenic plants (NahG) that express a bacterial salicylate (B1505791) hydroxylase and are therefore incapable of accumulating SA. This indicates that the compound bypasses the need for SA accumulation and directly activates components further down the signaling chain. The induction of defense responses by this compound is dependent on key regulators of the SA pathway, such as specific TGA transcription factors. For instance, studies have shown that the induction of pathogenesis-related (PR) gene expression by this compound is compromised in mutants of certain TGA transcription factors, highlighting their essential role in mediating its effects. nih.govnih.gov Specifically, TGA2, TGA5, and TGA6 have been identified as having redundant and essential functions in the positive regulation of SAR induced by this SA analog. nih.gov

A hallmark of the activation of SAR by this compound is the induction of a specific set of genes known as Pathogenesis-Related (PR) genes. The proteins encoded by these genes have antimicrobial properties and are thought to contribute directly to the enhanced resistance of the plant. The expression of several families of PR genes, including PR-1, PR-2 (encoding β-1,3-glucanase), and PR-5 (encoding thaumatin-like proteins), is strongly upregulated following treatment with this compound. researchgate.netnih.govresearchgate.netnih.gov This induction is a reliable molecular marker for the activation of the SA-dependent defense pathway.

Gene Family Encoded Protein Induction by this compound References
PR-1Pathogenesis-Related Protein 1Strong induction researchgate.netnih.govnih.gov
PR-2β-1,3-glucanaseInduced researchgate.netresearchgate.net
PR-5Thaumatin-like proteinInduced researchgate.netresearchgate.netnih.gov

The Non-expresser of Pathogenesis-Related genes 1 (NPR1) protein is a master regulator of the SA-mediated defense response. The activity of this compound is largely dependent on NPR1. In Arabidopsis mutants lacking a functional NPR1 protein (npr1), the induction of PR genes and the establishment of resistance by this chemical are significantly compromised or completely abolished. nih.govnih.govduke.edu This demonstrates that NPR1 is a crucial downstream component in the signaling pathway activated by this compound. The compound's induction of PR gene expression is mediated through the interaction of NPR1 with TGA transcription factors. nih.govnih.govresearchgate.net While the response to this compound is predominantly NPR1-dependent, some studies suggest the potential for minor, NPR1-independent effects, although the major pathway for its activity is clearly established through NPR1. duke.edu

Reactive Oxygen Species (ROS) Production and Scavenging Systems in Induced Resistance

A central mechanism by which 2,6-dichloroisonicotinic acid (INA) and its analogues are proposed to function is through the modulation of reactive oxygen species (ROS) homeostasis. ROS, such as hydrogen peroxide (H₂O₂), are not merely damaging byproducts of metabolism but are also crucial signaling molecules in the plant immune response. nih.gov

Research has demonstrated that INA acts as an inhibitor of key ROS-scavenging enzymes. nih.govnih.gov Specifically, it has been shown to inhibit both catalase and ascorbate (B8700270) peroxidase (APX), two of the primary enzymes responsible for detoxifying H₂O₂ in plant cells. nih.govnih.gov By binding to and inhibiting these enzymes, INA treatment leads to a controlled increase in the intracellular concentration of H₂O₂. This elevated level of H₂O₂ then functions as a secondary messenger, triggering a cascade of downstream defense responses, including the activation and expression of defense-related genes, such as pathogenesis-related (PR) protein genes. nih.gov The ability of INA analogues to inhibit these enzymes directly correlates with their effectiveness in inducing disease resistance. nih.govnih.gov

Further studies in tomato seedlings revealed that priming with INA led to increased activities of Ascorbate peroxidase (APX) and Catalase (CAT) following a challenge with the pathogen Xanthomonas perforans. researchgate.netfao.org This suggests that INA primes the ROS scavenging system, preparing it for a more potent and rapid activation upon actual pathogen detection, which is a hallmark of induced resistance.

Enzyme Effect of 2,6-dichloroisonicotinic acid (INA) Mechanistic Outcome Reference
CatalaseInhibitionIncreased intracellular H₂O₂ levels nih.gov
Ascorbate Peroxidase (APX)InhibitionIncreased intracellular H₂O₂ levels nih.gov

Cellular and Physiological Responses in Plants

The activation of defense signaling by this compound and its relatives precipitates a suite of tangible cellular and physiological changes designed to thwart pathogen invasion and spread.

A critical early response in plant defense is the reinforcement of the cell wall at the site of attempted pathogen entry. This is often achieved through the deposition of callose, a β-1,3-glucan polymer, forming structures known as papillae. nih.govmdpi.com These papillae act as physical barriers, impeding the progress of fungal and bacterial invaders. nih.gov

The signaling pathways that lead to callose deposition are complex and are known to be activated by various pathogen-associated molecular patterns (PAMPs). apsnet.orgapsnet.org Importantly, resistance-inducing chemicals that mimic natural defense signals, such as salicylic acid (SA) and its functional analogues, can augment or prime this callose deposition response. mdpi.comazolifesciences.com Given that 2,6-dichloroisonicotinic acid (INA) is a well-established functional analogue of SA, its mechanism involves preparing the plant to deposit callose more rapidly and in greater quantities upon pathogen challenge, thereby strengthening the cell wall barrier. nih.govmdpi.com This rapid reinforcement is a key component of the induced resistance phenotype.

The hypersensitive response (HR) is a form of programmed cell death (PCD) that occurs at the site of infection, effectively quarantining the pathogen and preventing its spread to other parts of the plant. nih.gov This response is a hallmark of effective, gene-for-gene resistance and is often associated with a rapid burst of ROS. oup.com

As established, compounds like 2,6-dichloroisonicotinic acid (INA) induce an increase in intracellular ROS levels by inhibiting scavenging enzymes. nih.govnih.gov This accumulation of ROS is a known trigger for the HR. oup.com Therefore, by modulating the plant's ROS balance, this compound can be understood to prime or induce the HR. This doesn't necessarily mean it causes widespread cell death on its own, but rather it lowers the threshold for the plant to initiate this potent defense response upon recognizing a pathogen, thereby localizing the infection more effectively. nih.govnih.gov

A key facet of induced resistance is the reprogramming of the plant's metabolism away from growth and toward the production of defense compounds. This includes the synthesis and accumulation of a diverse array of secondary metabolites, many of which have antimicrobial properties. These compounds, known as phytoalexins, are synthesized de novo in response to pathogen attack or elicitor treatment. nih.gov

Research has shown that synthetic derivatives of 2,6-dichloroisonicotinic acid (INA) can act as potent elicitors for the biosynthesis of plant secondary metabolites. nih.gov In a study using cell suspension cultures of Taxus chinensis, novel INA derivatives significantly enhanced the production of taxuyunnanine C, a bioactive taxoid. nih.gov This demonstrates that a primary function of this class of compounds is to trigger the metabolic shift required to accumulate chemical defenses.

Plant System Elicitor Secondary Metabolite Increase in Accumulation Reference
Taxus chinensis (cell culture)Trifluoroethyl 2,6-dichloroisonicotinate (TFINA)taxuyunnanine C~58% increase over control nih.gov
Taxus chinensis (cell culture)2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ)taxuyunnanine C~102% increase over control nih.gov

Crop-Specific and Pathogen-Specific Defense Activation

The efficacy of plant activators like this compound is demonstrated through their ability to induce resistance in various crops against a range of pathogens. The underlying mechanism is the activation of the plant's own defense genes, leading to broad-spectrum protection.

In tomato (Solanum lycopersicum), seed priming with 2,6-dichloroisonicotinic acid (INA) was shown to effectively reduce the severity of bacterial spot disease caused by Xanthomonas perforans. researchgate.netfao.org Mechanistic investigation revealed that INA priming led to a rapid and significant upregulation of the defense genes APX2 (Ascorbate peroxidase 2) and CAT1 (Catalase 1) upon pathogen challenge. researchgate.net Similarly, INA has been shown to be effective in controlling early blight, caused by the necrotrophic pathogen Alternaria solani, in tomato. researchgate.net

The activity of INA is not limited to tomato. It has been demonstrated to activate broad-spectrum disease resistance in several other plant species. researchgate.net

Crop Pathogen Observed Effect Reference
Tomato (Solanum lycopersicum)Xanthomonas perforansEnhanced expression of APX2 and CAT1 genes; reduced disease severity. researchgate.netfao.org
Tomato (Solanum lycopersicum)Alternaria solaniInduced host resistance. researchgate.net
Cucumber (Cucumis sativus)Colletotrichum lagenariumActivated broad-spectrum disease resistance. researchgate.net
Tobacco (Nicotiana tabacum)Alternaria sp.Activated broad-spectrum disease resistance. researchgate.net
Arabidopsis thalianaAlternaria sp.Activated broad-spectrum disease resistance. researchgate.net

Other Potential Biological Activities and Associated Mechanisms (Beyond Plant Defense)

While the predominant focus of research on this compound and its analogues has been on their role as plant defense activators, the core chemical structure, isonicotinic acid, is a scaffold for compounds with other biological activities. For instance, isonicotinic acid hydrazide (isoniazid) is a cornerstone drug in the treatment of tuberculosis, functioning by inhibiting mycolic acid synthesis in the bacterial cell wall. researchgate.netresearchgate.net

Studies on various derivatives of isonicotinic acid have revealed a range of potential antimicrobial activities against non-plant pathogens, including various mycobacterial species. nih.govresearchgate.netnih.gov The mechanism of these compounds often involves targeting specific metabolic pathways or enzymes unique to the microbe, distinct from the receptor-mediated signaling cascade seen in plants. These findings suggest that while this compound is optimized as a plant defense elicitor, its broader chemical class possesses a versatile potential for biological activity that extends beyond the agricultural field.

Potential Therapeutic Applications

There is no available scientific literature detailing studies on the potential therapeutic applications of this compound in human or animal models.

Antibacterial Mechanisms

No studies were identified that investigated the antibacterial properties or mechanisms of action of this compound against any bacterial strains. Research into the antibacterial activity of other chlorinated amino-acid derivatives exists, but this information cannot be accurately extrapolated to the subject compound.

Antiviral Mechanisms

The scientific literature lacks any studies concerning the antiviral activity of this compound. There is no evidence to suggest it has been tested against any viruses or that its mechanisms of viral inhibition have been explored.

Antimitotic Activity and Tubulin Interaction

There is no available research on the antimitotic effects of this compound or its potential interaction with tubulin. While tubulin is a known target for many antimitotic agents, no studies have been published that link this specific compound to tubulin binding or microtubule disruption. nih.govnih.gov

Advanced Analytical and Computational Approaches in 3 Amino 2,6 Dichloroisonicotinic Acid Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are instrumental in understanding the intricate interactions of 3-Amino-2,6-dichloroisonicotinic acid at the molecular and cellular levels.

Mass spectrometry-based metabolomics is a powerful technique for analyzing the global metabolic changes induced by a compound within a biological system. mdpi.com This approach allows for the comprehensive identification and quantification of a wide range of small molecules (metabolites) in biological samples, providing a snapshot of the metabolic state of an organism or cell. mdpi.com In the context of this compound research, targeted metabolomics can be employed to investigate its influence on specific metabolic pathways. mdpi.comnih.gov

The general workflow for a targeted MS-based metabolomics study involves sample preparation, followed by separation of metabolites using techniques like liquid chromatography (LC) or gas chromatography (GC), and subsequent detection and quantification by mass spectrometry. By comparing the metabolic profiles of treated versus untreated samples, researchers can identify metabolites that are significantly altered by the presence of this compound. nih.gov These altered metabolites can serve as biomarkers and provide valuable clues about the compound's mechanism of action and its effects on cellular biochemistry. nih.gov

For instance, a hypothetical study could reveal that exposure to this compound leads to significant changes in the levels of specific amino acids or their derivatives. Such findings would suggest that the compound may be interacting with enzymes or transporters involved in amino acid metabolism.

Table 1: Hypothetical Changes in Amino Acid Profile Induced by this compound

Metabolite Fold Change (Treated/Control) p-value Putative Pathway Affected
Proline 0.65 < 0.05 Amino Acid Metabolism
Taurine 1.8 < 0.05 Amino Acid Metabolism
Asparagine 1.5 < 0.05 Amino Acid Metabolism

This table is for illustrative purposes and does not represent actual experimental data.

Synchrotron radiation-based Fourier transform infrared (SR-FTIR) microspectroscopy is a non-destructive technique that allows for the analysis of the biochemical composition of individual cells with high spatial resolution. nih.govosti.gov This method utilizes the bright infrared light from a synchrotron source to probe the vibrational modes of molecules within a cell, providing a detailed chemical fingerprint. nih.gov SR-FTIR can detect changes in the concentration and structure of key biomolecules such as lipids, proteins, nucleic acids, and carbohydrates. nih.gov

In research on this compound, SR-FTIR microspectroscopy can be used to monitor the cellular changes that occur upon exposure to the compound. nih.gov For example, by analyzing the infrared spectra of treated and untreated cells, it is possible to identify alterations in protein secondary structure, such as a shift in the ratio of α-helices to β-sheets, which could indicate protein denaturation or conformational changes induced by the compound. nih.gov Similarly, changes in the lipid profile of the cell membrane can be detected, providing insights into the compound's effects on membrane integrity and fluidity. nih.gov

Table 2: Potential Cellular Biomolecular Changes Detectable by SR-FTIR upon Treatment with this compound

Biomolecule Spectral Region (cm⁻¹) Observed Change Potential Implication
Proteins (Amide I) 1700-1600 Altered α-helix/β-sheet ratio Change in protein conformation
Lipids (CH₂, CH₃ stretching) 3000-2800 Increased or decreased intensity Alteration in lipid content or membrane structure

This table is for illustrative purposes and does not represent actual experimental data.

Computational Modeling and Simulation

Computational approaches are invaluable for predicting and understanding the interactions of this compound with its biological targets at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. nih.gov The process involves generating a multitude of possible conformations of the ligand within the binding site of the target and then scoring these conformations based on their predicted binding energy. nih.gov

For this compound, molecular docking can be a crucial first step in identifying potential protein targets. nih.gov By screening the compound against a library of protein structures, researchers can prioritize potential targets for further experimental validation. Once a target is identified, docking can provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov This information is vital for understanding the compound's mechanism of action and for designing more potent and selective analogs.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can capture the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and energetic fluctuations that occur during the binding event. uchicago.eduarxiv.org

Pharmacophore modeling is a powerful tool in drug discovery for identifying novel compounds with the potential to bind to a specific target. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a particular biological effect. mdpi.comnih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

For this compound, a pharmacophore model can be developed based on its known structure and activity, or from the structure of its complex with a target protein. mdpi.com This model can then be used as a query to screen large chemical databases for other molecules that share the same pharmacophoric features. nih.govmdpi.com This virtual screening process can rapidly identify a diverse set of potential analogs with similar biological activity, which can then be synthesized and tested experimentally. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Proline
Taurine
Asparagine

Gene Expression Profiling and Transcriptomic Analysis

Gene expression profiling has been instrumental in dissecting the complex signaling networks initiated by this compound. By examining the entire complement of messenger RNA (mRNA) in a cell at a given time, researchers can identify which genes are activated or repressed in response to the chemical treatment. This transcriptomic data offers a global perspective on the cellular response, revealing the key transcription factors, signaling components, and defense-related proteins that are mobilized.

Microarray Analysis of Chemically Induced Defense Genes

Microarray technology has been a cornerstone in the study of plant defense responses induced by chemical elicitors like this compound, often referred to in literature as INA (2,6-dichloroisonicotinic acid). Early microarray studies in the model plant Arabidopsis thaliana provided foundational insights into the sweeping transcriptional changes that occur during the onset of SAR.

One seminal study monitored gene-expression changes in Arabidopsis thaliana under various SAR-inducing conditions, including treatment with INA. This research identified a "regulon" of genes that were co-regulated with the well-established SAR marker gene, PR-1 (Pathogenesis-Related 1). This group of co-induced genes includes a suite of known PR genes, which are hallmarks of an activated defense state, as well as novel genes with potential roles in disease resistance. The analysis revealed that a significant portion of genes responsive to INA are also dependent on the regulatory protein NPR1 (Nonexpressor of Pathogenesis-Related Genes1), a master regulator of salicylic (B10762653) acid-mediated defense. For instance, a substantial percentage of INA-inducible genes are affected by mutations in the npr1 gene, underscoring the central role of this protein in the signaling cascade initiated by this compound. nih.gov

Subsequent and more recent transcriptomic analyses using RNA-sequencing have further refined our understanding. In one such study, hundreds of genes were identified as being upregulated in an NPR1-dependent manner following INA treatment. nih.govoup.com These analyses have demonstrated that NPR1 primarily targets and activates the transcription of genes encoding other transcription factors, thereby initiating a cascade of gene expression that orchestrates the plant's immune response. oup.comnih.gov

The following interactive table summarizes a selection of defense-related genes that have been shown to be upregulated in Arabidopsis thaliana following treatment with this compound (INA), based on transcriptomic studies.

Gene NameDescriptionFold Change (Log2)
PR-1Pathogenesis-Related Protein 1>1
WRKY70Transcription Factor>1
WRKY53Transcription Factor>1
WRKY54Transcription Factor>1
WRKY6Transcription Factor>1
WRKY38Transcription Factor>1
PR-2Pathogenesis-Related Protein 2 (β-1,3-glucanase)>1
PR-5Pathogenesis-Related Protein 5 (thaumatin-like)>1

Note: The fold changes are represented as Log2 values greater than 1, indicating a significant upregulation. The exact values can vary between experiments and time points.

Quantitative Real-Time PCR for Defense Gene Expression

While microarray and RNA-seq provide a global view of gene expression, quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) offers a more targeted and highly sensitive method for quantifying the expression of specific genes. This technique is often used to validate the findings of large-scale transcriptomic studies and to conduct more detailed analyses of key defense-related genes.

Research utilizing qRT-PCR has confirmed the robust induction of various defense genes in different plant species following treatment with this compound. For example, in a study on tomato (Solanum lycopersicum) seedlings, priming with 2,6-dichloroisonicotinic acid led to a significant and rapid upregulation of the transcripts for APX2 (Ascorbate Peroxidase 2) and CAT1 (Catalase 1). bohrium.com These enzymes are involved in managing oxidative stress, a common feature of plant-pathogen interactions. The qRT-PCR analysis confirmed the maximum induction of both genes in seedlings primed with the compound, and a subsequent challenge with the pathogen Xanthomonas perforans resulted in even higher expression levels, indicating a primed defense response. bohrium.com

The induction of the cornerstone SAR marker gene, PR-1, by this compound has also been extensively quantified using qRT-PCR in Arabidopsis. These studies have demonstrated that the level of PR-1 induction is directly correlated with the amount of the NPR1 protein present in the plant. researchgate.net Transgenic plants overexpressing NPR1 exhibit a significantly higher induction of PR-1 in response to INA compared to wild-type plants. researchgate.net This quantitative relationship highlights the critical role of NPR1 in modulating the strength of the defense response initiated by this compound.

The following interactive table presents a summary of research findings on the upregulation of specific defense-related genes in response to this compound, as determined by qRT-PCR.

Gene NamePlant SpeciesFold Change in Expression
APX2Tomato (Solanum lycopersicum)Significantly Up-regulated
CAT1Tomato (Solanum lycopersicum)Significantly Up-regulated
PR-1Arabidopsis thaliana>10-fold induction
GmPR1Soybean (Glycine max)Induced

Note: The fold change can vary depending on experimental conditions such as the concentration of the compound, the time point of analysis, and the specific plant cultivar.

Applications of 3 Amino 2,6 Dichloroisonicotinic Acid in Chemical Biology and Crop Protection Research

As a Building Block for Complex Molecule Synthesis

In organic chemistry, a "building block" is a molecule that serves as a foundational unit or scaffold from which larger, more complex compounds are constructed. cam.ac.ukyoutube.com 3-Amino-2,6-dichloroisonicotinic acid fits this description perfectly due to its bifunctional nature, containing both an amine (NH2) and a carboxylic acid (COOH) group, which are readily used to form amide bonds. mdpi.comyoutube.com

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound sigmaaldrich.com
CAS Number 58484-01-8 chemuniverse.com
Molecular Formula C₆H₄Cl₂N₂O₂ chemuniverse.com
Molecular Weight 207.02 g/mol chemuniverse.com
Physical Form Light-yellow to yellow powder or crystals sigmaaldrich.com

| Purity | Typically ≥95% sigmaaldrich.comchemuniverse.com |

As a Reagent in Organic Synthesis

Beyond serving as a structural scaffold, this compound is also utilized as a specific reagent to create other classes of compounds. It has been cited in patent literature as a key reagent in the preparation of heterocyclic hydrazide compounds, which are developed for use as pesticides.

In this context, the compound reacts with other molecules to form a specific functional group or structure, contributing to the final product's desired pesticidal action. The reactivity of its functional groups allows it to participate in various chemical transformations to yield target molecules that may not be easily accessible through other synthetic routes.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,6-dichloroisonicotinic acid (INA)
2-Amino-3-chloro-5-(trifluoromethyl) pyridine (B92270)

Structure Activity Relationship Sar Studies and Analog Design for 3 Amino 2,6 Dichloroisonicotinic Acid

Impact of Structural Modifications on Biological Activity

Importance of Halogenation (Chlorine Substitutions) for Elicitor Activity

The presence and position of chlorine atoms on the pyridine (B92270) ring of isonicotinic acid derivatives are critical for their ability to induce plant defense responses. Research has consistently demonstrated that the dichlorination at the 2 and 6 positions is a key determinant of high biological activity. This specific substitution pattern appears to be optimal for the molecule's interaction with its biological target(s) in the plant.

The substitution of chlorine at the 2 and 6 positions of the pyridine ring is a critical feature for the biological activity of isonicotinic acid derivatives in inducing systemic acquired resistance (SAR). researchgate.net The resulting compound, 2,6-dichloroisonicotinic acid (INA), is a potent inducer of plant defense responses. nih.gov The introduction of these halogen atoms significantly enhances the elicitor activity compared to the unsubstituted isonicotinic acid. researchgate.net This suggests that the electron-withdrawing nature and the steric bulk of the chlorine atoms at these specific positions are crucial for the molecule's ability to trigger the plant's defense signaling pathways.

Role of the Amino Group in Activity

The amino group at the 3-position of the pyridine ring plays a modulatory role in the biological activity of 2,6-dichloroisonicotinic acid analogs. While not an absolute requirement for activity, as evidenced by the potent elicitor INA (which lacks this amino group), its presence can influence the molecule's properties. In some biological contexts, the introduction of an amino group can alter the electronic properties and hydrogen bonding potential of the molecule, potentially affecting its binding affinity to target proteins or its transport within the plant.

In broader chemical and biological studies, amino groups are known to be crucial for the pharmacological activity of various compounds, often participating in essential interactions with biological targets. nih.govnih.gov For instance, in the context of other bioactive molecules, the amino group can be a key part of the pharmacophore, the essential set of steric and electronic features required for biological activity. mdpi.com

Significance of the Isonicotinic Acid Moiety

The isonicotinic acid scaffold, which is a pyridine-4-carboxylic acid, forms the essential backbone of this class of plant defense elicitors. nih.gov This structural framework is fundamental for the molecule's activity, providing the correct orientation of the functional groups necessary for interaction with plant cellular components. Isonicotinic acid itself can be metabolized by certain microorganisms, indicating its recognition and interaction with biological systems. ias.ac.in

The carboxylic acid group at the 4-position is a particularly important feature. In many biologically active molecules, carboxylic acid groups are involved in forming salt bridges or hydrogen bonds with receptor sites, which can be critical for binding and subsequent signal transduction. The isonicotinic acid moiety, therefore, provides the necessary chemical architecture to present the key functional groups in a spatially appropriate manner to initiate the plant defense cascade. nih.govwjbphs.com

Comparative Analysis with Structurally and Functionally Similar Compounds

To better understand the unique properties of 3-Amino-2,6-dichloroisonicotinic acid, it is useful to compare it with other well-known inducers of plant defense, namely its close structural analog, 2,6-dichloroisonicotinic acid (INA), and the natural plant hormone, salicylic (B10762653) acid (SA).

Comparison with 2,6-Dichloroisonicotinic Acid (INA)

2,6-Dichloroisonicotinic acid (INA) is a synthetic plant defense activator and is structurally very similar to this compound, differing only by the absence of the amino group at the 3-position. nih.gov Both compounds are potent inducers of systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant immunity. nih.govresearchgate.net

FeatureThis compound2,6-Dichloroisonicotinic Acid (INA)
Core Structure 2,6-dichloroisonicotinic acid2,6-dichloroisonicotinic acid
Key Substituent Amino group at position 3No substituent at position 3
Biological Activity Plant defense elicitorPotent plant defense elicitor nih.gov

Research has shown that INA can induce the expression of defense-related genes and enhance resistance to pathogens. nih.govresearchgate.net A key finding is that both INA and salicylic acid (SA) can inhibit the activity of catalase, an enzyme that breaks down hydrogen peroxide. nih.gov This inhibition leads to an increase in reactive oxygen species (ROS), which are believed to act as signaling molecules in the plant defense pathway. nih.gov The structural similarities between INA and this compound suggest that the latter likely shares a similar mechanism of action, involving the modulation of ROS levels. The primary difference lies in the presence of the 3-amino group, which could potentially fine-tune the molecule's activity, solubility, or interaction with other cellular components.

Comparison with Salicylic Acid (SA) and its Analogs

Salicylic acid (SA) is a key endogenous signaling molecule in plants that plays a central role in mediating SAR. nih.govnih.gov Like this compound and INA, exogenously applied SA can also induce defense responses. While structurally distinct from the isonicotinic acid derivatives, SA and its analogs share functional similarities with them.

CompoundCore StructureKey Functional GroupsMechanism of Action
This compound PyridineCarboxylic acid, Amino group, Chlorine atomsLikely inhibits catalase, increasing ROS nih.gov
2,6-Dichloroisonicotinic Acid (INA) PyridineCarboxylic acid, Chlorine atomsInhibits catalase, increasing ROS nih.gov
Salicylic Acid (SA) PhenolCarboxylic acid, Hydroxyl groupInhibits catalase, increasing ROS nih.gov
Acetylsalicylic Acid (ASA) PhenolEster, Carboxylic acidInhibits fungal growth nih.gov

A significant parallel between the isonicotinic acid derivatives and SA is their shared ability to inhibit catalase activity. nih.gov The dose-response curves for catalase inhibition by INA and SA are similar, and the ability of their respective analogs to inhibit this enzyme correlates with their effectiveness in inducing defense gene expression and disease resistance. nih.gov This suggests a convergent mechanism of action where both classes of compounds, despite their different core structures, trigger the same downstream signaling events by modulating ROS levels. nih.gov

Furthermore, studies with SA analogs like acetylsalicylic acid (ASA) and methylsalicylic acid (MeSA) have shown their ability to inhibit the growth of plant pathogens, further highlighting the role of this class of compounds in plant protection. nih.gov In contrast, some modifications, such as the addition of a sulfonyl group in 5-sulfosalicylic acid, can abolish this inhibitory activity. nih.gov This underscores the importance of specific structural features for the biological function of these defense-inducing molecules.

Comparison with Benzothiadiazole (BTH) and Derivatives

This compound belongs to the isonicotinic acid (INA) class of plant activators. Its mode of action is often compared with that of Benzothiadiazole (BTH), a widely studied inducer of Systemic Acquired Resistance (SAR). Both INA and BTH are considered synthetic functional analogs of salicylic acid (SA), the key signaling molecule in SAR. apsnet.org They are believed to act downstream of SA in the signaling cascade, capable of inducing defense responses even in plants unable to accumulate SA. apsnet.org

However, significant differences in their efficacy and range of action exist. In studies on wheat, BTH was found to be a more potent inducer of both disease resistance against powdery mildew and the expression of specific defense-related genes when compared directly with 2,6-dichloroisonicotinic acid (INA). nih.gov This suggests that while their general mechanism is similar, the BTH structure may interact more efficiently with downstream cellular targets in certain plant species. nih.gov

Furthermore, BTH does not always function as a perfect mimic of salicylic acid. In the model plant Brachypodium distachyon, BTH treatment failed to confer resistance to the sheath blight pathogen Rhizoctonia solani and, in some cases, even compromised the resistance of otherwise resistant plant lines. nih.gov Analysis revealed that BTH specifically induced genes related to jasmonic acid (JA) signaling, a pathway often antagonistic to SA-mediated defenses. nih.gov This highlights a key difference: while the isonicotinic acid core and the benzothiadiazole core both activate SA-dependent defense responses, they can also have distinct, off-target effects that vary between plant-pathogen systems.

Table 1: Comparative Characteristics of Isonicotinic Acid Analogs and BTH

FeatureThis compound (class)Benzothiadiazole (BTH)
Primary Mechanism Functional analog of Salicylic Acid (SA)Functional analog of Salicylic Acid (SA)
Action Point Downstream of SA accumulationDownstream of SA accumulation
Relative Potency Generally effective, but can be less potent than BTH in some species (e.g., wheat). nih.govOften a more potent inducer of resistance and gene expression than INA. nih.gov
Pathway Specificity Primarily activates SA-dependent pathways.Activates SA-dependent pathways but can also influence other pathways (e.g., Jasmonic Acid), sometimes negatively. nih.gov

Comparison with β-Aminobutyric Acid (BABA)

β-Aminobutyric acid (BABA) is a non-protein amino acid known for its ability to induce broad-spectrum disease resistance. core.ac.ukwikipedia.org Unlike this compound and BTH, BABA's mode of action is not primarily as a salicylic acid analog. The key distinction lies in its ability to "prime" the plant's defense mechanisms. wikipedia.orgnih.gov BABA treatment alone does not typically lead to a massive induction of defense genes; instead, it conditions the plant to respond more rapidly and robustly upon actual pathogen attack. wikipedia.org

This mechanistic difference is evident in studies using genetically modified plants. BABA can effectively protect plants that are impaired in the SA, jasmonic acid (JA), or ethylene (B1197577) signaling pathways from certain pathogens like the oomycete Peronospora parasitica. nih.gov In contrast, activators like INA, which rely on the SA pathway, would be ineffective in such mutants. nih.gov However, BABA's effectiveness against bacterial pathogens has been shown to still require a functional SA pathway, indicating that its action is pathogen-specific. nih.gov

Recent research suggests a unique mechanism for BABA, proposing that it acts as an iron (Fe) chelator. nih.gov This activity is thought to cause a transient iron deficiency response in the plant, which in turn primes its defense systems. nih.gov This mode of action is fundamentally different from the signal-mimicking approach of chlorinated isonicotinic acids.

Table 2: Mechanistic Comparison of Isonicotinic Acid Analogs and BABA

FeatureThis compound (class)β-Aminobutyric Acid (BABA)
Mode of Action Direct activation of SAR (SA-mimic). apsnet.orgDefense priming. wikipedia.orgnih.gov
Dependence on SA Pathway Highly dependent. nih.govPathogen-specific; can be SA-independent. core.ac.uknih.gov
Gene Activation Directly induces expression of PR (Pathogenesis-Related) genes. nih.govPotentiates or "primes" defense gene expression for faster induction upon infection. nih.gov
Proposed Mechanism Binds to downstream components of the SA signaling pathway.May involve iron chelation and induction of a defense-ready state. nih.gov

Analysis of Other Chlorinated Anthranilic and Salicylic Acid Derivatives

The structural features of this compound—specifically its chlorinated aromatic ring and acidic functional group—are common in molecules designed to modulate biological pathways. Analysis of related structures, such as chlorinated salicylic and anthranilic acids, provides valuable SAR insights.

Studies on salicylic acid derivatives have shown that the addition of a chlorine atom, particularly at the 5-position, can significantly increase biological activity. nih.gov For instance, in the context of inhibiting the NF-κB inflammatory pathway, 5-chlorosalicylic acid demonstrated enhanced activity over unsubstituted salicylic acid. nih.govresearchgate.net This suggests that halogenation can improve the molecule's interaction with its target protein or alter its electronic properties favorably. The presence of two chlorine atoms on the pyridine ring of this compound is therefore a critical feature likely responsible for its high potency as a plant activator.

Furthermore, modifications to the carboxylic acid group of salicylic acid, such as amidation, have also been shown to confer an additive increase in inhibitory activity. nih.gov While this compound retains its carboxylic acid, the principle that modifications to this part of the molecule can modulate activity is a key finding in related chemical classes.

Design Principles for Novel Plant Activators and Therapeutic Agents

The structure-activity relationships gleaned from this compound and its comparators establish several key principles for the design of novel chemical agents for plant protection and potentially for therapeutic use.

Scaffold Selection is Critical: The isonicotinic acid ring is a proven scaffold for potent SAR induction. Similarly, benzothiadiazoles and even simple amino acids like BABA represent distinct but valid starting points, each offering a different mechanistic pathway to be exploited.

Halogenation is a Potency Enhancer: As seen in both the isonicotinic and salicylic acid series, chlorination of the aromatic ring is a powerful strategy for increasing biological activity. The position and number of halogen atoms are key variables to optimize for target-specific interactions and to minimize off-target effects.

Functional Group Manipulation Determines Mechanism: The difference between SA (hydroxyl group) and anthranilic acid (amino group) analogs, and the distinct priming action of BABA, demonstrates that the nature and position of functional groups determine the agent's mode of action. Designing molecules that act downstream of SA, like INA derivatives, can bypass a plant's inability to produce SA itself. mdpi.com Conversely, designing agents with entirely different mechanisms, such as the iron-chelation priming of BABA, could lead to products with a broader activity spectrum or effectiveness in different environmental conditions.

Balancing Efficacy and Specificity: The case of BTH, which can have unintended consequences on other hormonal pathways like jasmonic acid, underscores the need to design molecules with high target specificity. nih.gov The ultimate goal is to create activators that trigger robust and reliable defense responses across a wide range of crops and pathogens without causing detrimental side effects or compromising other essential plant functions. Future design will likely focus on identifying the precise molecular targets of these activators to enable more rational, computer-aided drug design approaches.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2,6-dichloroisonicotinic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis often involves halogenation and amination of isonicotinic acid derivatives. For example, chlorination of 3-aminopyridine intermediates followed by purification via recrystallization (ethanol/water mixtures) is a common approach . Key intermediates (e.g., methyl 2-amino-4,6-dichloronicotinate) should be characterized using:
  • NMR (¹H/¹³C) to confirm substitution patterns.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Mass spectrometry (ESI-MS) for molecular ion verification.
    Table 1 : Comparison of Synthetic Routes
RouteReagentsYield (%)Purity (HPLC)
ACl₂, NH₃6292%
BSOCl₂, NH₄OH5889%

Q. What spectroscopic and chromatographic techniques are effective for structural elucidation?

  • Methodological Answer :
  • FT-IR : Identify functional groups (e.g., -NH₂ at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • X-ray crystallography : Resolve crystal structure for unambiguous confirmation (e.g., dihedral angles between Cl substituents) .
  • Reverse-phase HPLC : Use a gradient of 0.1% TFA in acetonitrile/water (40:60) for retention time consistency .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

Prepare solutions in buffers (pH 2–12) and incubate at 25°C/40°C.

Monitor degradation via UV-Vis (λ = 260 nm) and LC-MS over 72 hours.

Calculate degradation kinetics (zero/first-order models) .
Critical Note : Degradation products (e.g., dechlorinated analogs) may require isolation and characterization .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in derivatives of this compound?

  • Methodological Answer : Use density functional theory (DFT) to model electrophilic substitution pathways:
  • Compare activation energies for Cl⁻ addition at C2 vs. C6 positions.
  • Validate with kinetic isotope effects (KIE) experiments using deuterated substrates .
    Key Finding : Electron-withdrawing -COOH groups direct Cl⁻ to meta positions, but steric hindrance from -NH₂ may alter selectivity .

Q. How can computational models predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with nucleophiles (e.g., amines) using software like Gaussian or AutoDock.
  • Hammett plots : Corlate substituent effects (σ values) with reaction rates (log k) for para/meta substituents .
    Table 2 : Computed Reactivity Parameters
NucleophileΔG‡ (kcal/mol)Predicted Yield (%)
NH₃18.375
CH₃NH₂16.882

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and apply statistical weighting for assay variability .
  • Control standardization : Ensure consistent use of negative controls (e.g., DMSO solubility limits ≤0.1%) and cell lines (e.g., HEK293 vs. HeLa) .
  • Purity validation : Re-test compound batches with LC-MS to rule out degradation contaminants .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solubility parameter (δ) analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMF δ = 24.7 MPa¹/² vs. chloroform δ = 18.7 MPa¹/²) .
  • Experimental validation : Perform turbidimetric titration (e.g., water addition to DMSO solutions) to determine solubility thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.